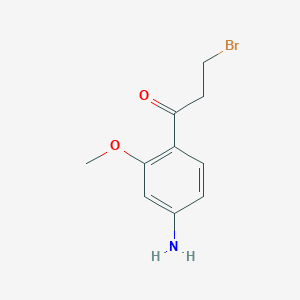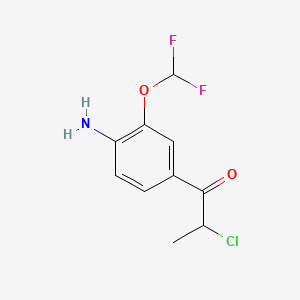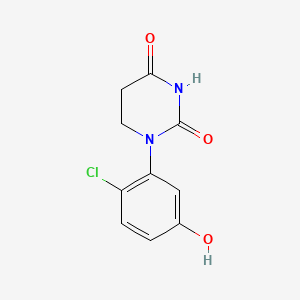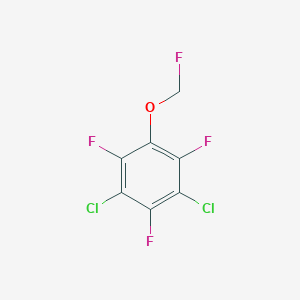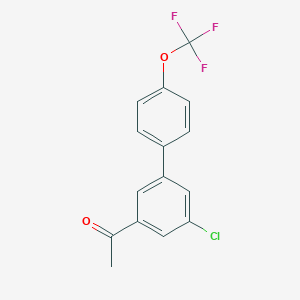
1-(5-Chloro-4'-(trifluoromethoxy)biphenyl-3-yl)-ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(5-Chloro-4’-(trifluoromethoxy)biphenyl-3-yl)-ethanone is a synthetic organic compound characterized by the presence of a biphenyl core substituted with a chloro group and a trifluoromethoxy group
Méthodes De Préparation
The synthesis of 1-(5-Chloro-4’-(trifluoromethoxy)biphenyl-3-yl)-ethanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki-Miyaura coupling reaction, where a halogenated benzene derivative reacts with a boronic acid derivative in the presence of a palladium catalyst.
Introduction of Substituents: The chloro and trifluoromethoxy groups are introduced through electrophilic aromatic substitution reactions. These reactions often require specific reagents and conditions to ensure selective substitution at the desired positions.
Formation of the Ethanone Group: The ethanone group is introduced through a Friedel-Crafts acylation reaction, where an acyl chloride reacts with the substituted biphenyl in the presence of a Lewis acid catalyst such as aluminum chloride.
Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity, as well as to reduce costs and environmental impact.
Analyse Des Réactions Chimiques
1-(5-Chloro-4’-(trifluoromethoxy)biphenyl-3-yl)-ethanone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the chloro or trifluoromethoxy groups.
Coupling Reactions:
Common reagents and conditions used in these reactions include palladium catalysts, Lewis acids, and specific solvents to facilitate the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions employed.
Applications De Recherche Scientifique
1-(5-Chloro-4’-(trifluoromethoxy)biphenyl-3-yl)-ethanone has several scientific research applications, including:
Chemistry: The compound serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It is used in the study of biological pathways and mechanisms, particularly in the context of enzyme inhibition and receptor binding.
Medicine: The compound has potential therapeutic applications, including as an anti-inflammatory or anticancer agent, due to its ability to interact with specific molecular targets.
Industry: It is utilized in the production of specialty chemicals and materials, such as liquid crystals and organic light-emitting diodes (OLEDs).
Mécanisme D'action
The mechanism of action of 1-(5-Chloro-4’-(trifluoromethoxy)biphenyl-3-yl)-ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. In receptor-mediated pathways, the compound can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways.
Comparaison Avec Des Composés Similaires
1-(5-Chloro-4’-(trifluoromethoxy)biphenyl-3-yl)-ethanone can be compared with other biphenyl derivatives, such as:
1-(4-Chloro-4’-(trifluoromethoxy)biphenyl-3-yl)-ethanone: Similar structure but with different substitution pattern, leading to variations in chemical reactivity and biological activity.
1-(5-Bromo-4’-(trifluoromethoxy)biphenyl-3-yl)-ethanone: The presence of a bromo group instead of a chloro group can affect the compound’s reactivity and interactions with molecular targets.
1-(5-Chloro-4’-(methoxy)biphenyl-3-yl)-ethanone: The replacement of the trifluoromethoxy group with a methoxy group can alter the compound’s electronic properties and biological activity.
The uniqueness of 1-(5-Chloro-4’-(trifluoromethoxy)biphenyl-3-yl)-ethanone lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other similar compounds.
Propriétés
Formule moléculaire |
C15H10ClF3O2 |
|---|---|
Poids moléculaire |
314.68 g/mol |
Nom IUPAC |
1-[3-chloro-5-[4-(trifluoromethoxy)phenyl]phenyl]ethanone |
InChI |
InChI=1S/C15H10ClF3O2/c1-9(20)11-6-12(8-13(16)7-11)10-2-4-14(5-3-10)21-15(17,18)19/h2-8H,1H3 |
Clé InChI |
DWSFXJUOWPRMAE-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=CC(=CC(=C1)C2=CC=C(C=C2)OC(F)(F)F)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



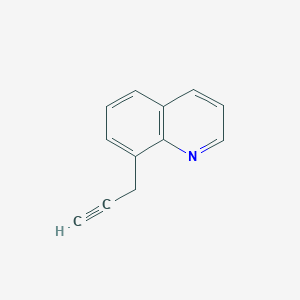
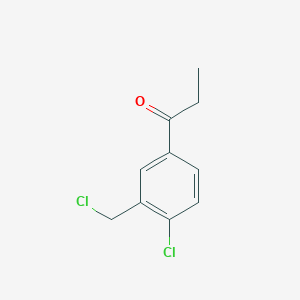
![2-[9H-fluoren-9-ylmethoxycarbonyl(furan-2-yl)amino]propanoic acid](/img/structure/B14055781.png)
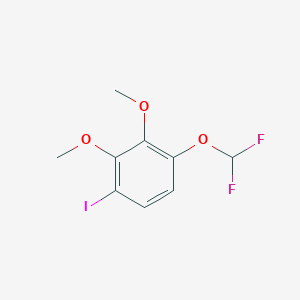
![1-Azaspiro[4.5]decane-2,6-dione](/img/structure/B14055793.png)

